1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
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Overview
Description
1-Methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 4-fluorophenylhydrazine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
1-Methyl-1H-indole-2,3-dione
1H-Indole-2,3-dione
4-Fluorophenylhydrazine
Uniqueness: 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is unique due to its specific structural features and potential biological activities. Its combination of the indole core with the fluorophenylhydrazone group distinguishes it from other similar compounds.
Biological Activity
1-Methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biotechnology.
- Molecular Formula : C₁₅H₁₂FN₃O
- Molecular Weight : 269.28 g/mol
- CAS Number : 320422-06-8
This compound is characterized by the presence of an indole structure, which is known for its bioactivity and versatility in drug design.
Antimicrobial Properties
Research indicates that hydrazone derivatives, including 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone], exhibit significant antimicrobial activity. A study highlighted that similar compounds demonstrated antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL .
Anticancer Activity
The compound has shown promising anticancer properties in vitro. For instance, it was evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins .
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 15 | Caspase activation |
MCF-7 (breast cancer) | 20 | Inhibition of Bcl-2 |
A549 (lung cancer) | 25 | Cell cycle arrest |
Antiviral Activity
Hydrazone derivatives have been investigated for their antiviral properties. In particular, studies have reported that compounds similar to 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] exhibit activity against viruses such as HIV and hepatitis viruses. The half-maximal effective concentration (EC₅₀) values for these compounds were found to be in the low micromolar range, indicating potent antiviral activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound can bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Study on Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers synthesized various hydrazone derivatives, including the target compound. They tested these compounds against multiple cancer cell lines and observed significant reductions in cell viability. The study concluded that the indole-based hydrazones could serve as lead compounds for further development into anticancer agents .
Evaluation of Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of hydrazones derived from indole. The study revealed that the presence of fluorine substituents enhanced the antimicrobial potency compared to non-fluorinated analogs. The findings suggested that structural modifications could optimize biological activity .
Properties
IUPAC Name |
3-[(4-fluorophenyl)diazenyl]-1-methylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLYNIJBFPVJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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